![molecular formula C16H19IO5S B13496370 Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes an iodomethyl group, a methanesulfonylphenyl group, and an oxabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common approach is the [2+2] cycloaddition reaction, which is used to construct the oxabicyclohexane ring. This reaction is often carried out under photochemical conditions, utilizing ultraviolet light to promote the cycloaddition process .
The iodomethyl group can be introduced through a halogenation reaction, where a suitable precursor is treated with iodine and a halogenating agent. The methanesulfonylphenyl group is typically introduced via a sulfonation reaction, where a phenyl group is treated with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The methanesulfonylphenyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The carboxylate group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of azide, cyanide, or thiol derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methanesulfonylphenyl group can participate in various biochemical pathways, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 1-(bromomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 1-(chloromethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
These compounds share similar structures but differ in the halogen atom attached to the methyl group. The presence of different halogens can influence the compound’s reactivity and biological activity, highlighting the uniqueness of the iodomethyl derivative.
Eigenschaften
Molekularformel |
C16H19IO5S |
|---|---|
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
ethyl 1-(iodomethyl)-3-(4-methylsulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C16H19IO5S/c1-3-21-14(18)16-8-15(9-16,10-17)22-13(16)11-4-6-12(7-5-11)23(2,19)20/h4-7,13H,3,8-10H2,1-2H3 |
InChI-Schlüssel |
NQIKDXDABNQLDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=C(C=C3)S(=O)(=O)C)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)
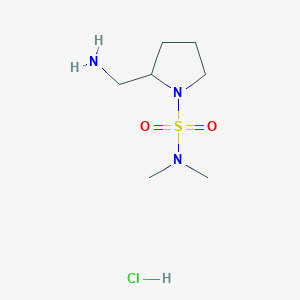
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
![1-[3-(5-amino-2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B13496300.png)

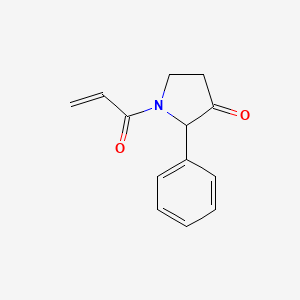
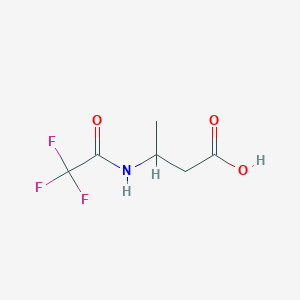
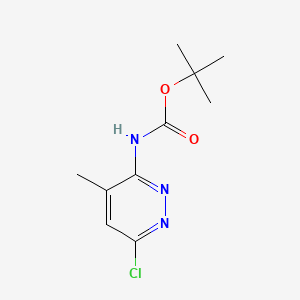
amine hydrochloride](/img/structure/B13496320.png)
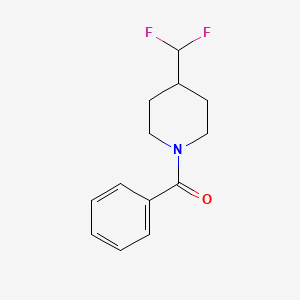
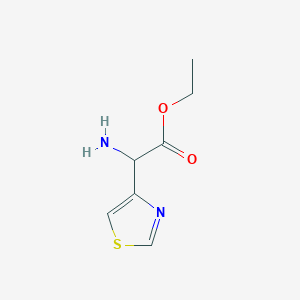
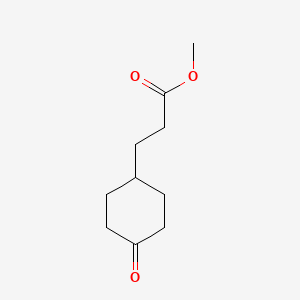

![5-[(2-Amino-3-hydroxy-2-methyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496357.png)
